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Compound of Interest

Compound Name: 2-(tert-Butyl)-4-methoxyphenol-d3

Cat. No.: B12407811

An In-depth Technical Guide to 2-(tert-Butyl)-4-methoxyphenol-d3: Chemical Structure,
Properties, and Biological Activities

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activities of 2-(tert-Butyl)-4-methoxyphenol-d3. Due to the limited availability of
experimental data for the deuterated compound, this guide leverages extensive information
available for its non-deuterated analog, 2-(tert-Butyl)-4-methoxyphenol (a primary component
of Butylated Hydroxyanisole, BHA), and discusses the anticipated effects of deuterium
substitution. This document is intended for researchers, scientists, and professionals in drug
development.

Chemical Structure and Identification

2-(tert-Butyl)-4-methoxyphenol-d3 is an isotopically labeled form of 2-(tert-Butyl)-4-
methoxyphenol, where the three hydrogen atoms on the methoxy group are replaced by
deuterium atoms. This labeling is useful for metabolic studies and for potentially altering the
pharmacokinetic properties of the molecule.

Chemical Structure:
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Table 1. Compound Identification

Identifier Value

Chemical Name 2-(tert-Butyl)-4-(methoxy-d3)phenol
Synonyms 2-BHA-d3, 2-tert-Butyl-4-hydroxyanisole-d3
CAS Number 85013-37-2[1]

Molecular Formula C11H13D302

Molecular Weight 183.28 g/mol

C(C)(C)(C)C1=C(0)C=C(OC([2H])([2H])
[2H])C=C1

Canonical SMILES

InChl Key MRBKEAMVRSLQPH-QYYBCOLXSA-N

Physicochemical Properties

Experimental physicochemical data for 2-(tert-Butyl)-4-methoxyphenol-d3 are not readily
available in the literature. The following table summarizes the known properties of the non-
deuterated analog, 2-(tert-Butyl)-4-methoxyphenol. It is anticipated that the deuterated
compound will have very similar properties, with a slight increase in molecular weight.

Table 2: Physicochemical Properties of 2-(tert-Butyl)-4-methoxyphenol
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Property Value Reference
Melting Point 48-63 °C [2]
Boiling Point 263 °C at 1013 hPa [2]
Flash Point 142.1 °C [2]
Vapor Pressure 1.33 hPa at 105 °C [2]

Soluble in ethanol, methanol,
Solubility chloroform, fats, and oils. [3]

Insoluble in water.

White to cream or pale yellow
Appearance [3]
crystals or powder.

Spectroscopic Data (Non-deuterated Analog)

The following tables present typical spectroscopic data for the non-deuterated 2-(tert-Butyl)-4-
methoxyphenol. For the d3 analog, the *H NMR spectrum would lack the signal for the methoxy
protons, and the 3C NMR would show a different splitting pattern for the methoxy carbon. The
mass spectrum would show a molecular ion peak shifted by +3 m/z units.

Table 3: 1H NMR Spectral Data of 2-(tert-Butyl)-4-methoxyphenol

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

1.39 S 9H -C(CHs)3

3.75 S 3H -OCHs

6.60 d 2H Ar-H

6.85-6.86 m 1H Ar-H

(Solvent: CDClIs)

Table 4: 13C NMR Spectral Data of 2-(tert-Butyl)-4-methoxyphenol

© 2025 BenchChem. All rights reserved. 3/15 Tech Support


https://www.sigmaaldrich.com/HK/zh/product/mm/820246
https://www.sigmaaldrich.com/HK/zh/product/mm/820246
https://www.sigmaaldrich.com/HK/zh/product/mm/820246
https://www.sigmaaldrich.com/HK/zh/product/mm/820246
https://www.thermofisher.com/order/catalog/product/B23530.0B
https://www.thermofisher.com/order/catalog/product/B23530.0B
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (ppm) Assighment
34.6 -C(CH3)3
29.5 -C(CH3)3
55.7 -OCHs

110.1 Ar-C

113.8 Ar-C

1149 Ar-C

141.2 Ar-C

147.2 Ar-C

153.3 Ar-C

(Solvent: CDCls)

Table 5: Mass Spectrometry Data of 2-(tert-Butyl)-4-methoxyphenol

m/z Interpretation
180 M]*
165 [M - CHs]*

Experimental Protocols

Proposed Synthesis of 2-(tert-Butyl)-4-methoxyphenol-
d3

A detailed experimental protocol for the synthesis of 2-(tert-Butyl)-4-methoxyphenol-d3 is not
explicitly available. However, it can be synthesized by adapting known procedures for the non-
deuterated analog, using a deuterated methylating agent. One plausible method is the
methylation of 2-tert-butylhydroquinone using deuterated methyl iodide (CDsl).

Reaction Scheme:
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Materials:

e 2-tert-butylhydroquinone

o Deuterated methyl iodide (CDsl)

o Sodium hydride (NaH) or another suitable base
e Anhydrous tetrahydrofuran (THF)

o Saturated agueous ammonium chloride

o Ethyl acetate

e Brine

» Petroleum ether for recrystallization

Procedure:

o Dissolve 2-tert-butylhydroquinone in anhydrous THF under an inert atmosphere (e.g.,
nitrogen).

e Cool the solution in an ice-salt bath.

e Slowly add a suspension of sodium hydride in THF to the solution and stir for 30 minutes.
e Add deuterated methyl iodide dropwise to the reaction mixture.

» Allow the reaction to proceed overnight, gradually warming to room temperature.

e Quench the reaction by carefully adding saturated aqueous ammonium chloride.

o Extract the product with ethyl acetate.

» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.
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» Purify the crude product by recrystallization from petroleum ether to obtain 2-(tert-Butyl)-4-
methoxyphenol-d3.

Workflow Diagram:
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Synthesis Workflow
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Proposed synthesis workflow for 2-(tert-Butyl)-4-methoxyphenol-d3.
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Antioxidant Activity Assay (DPPH Method)

This protocol describes a common method for evaluating the antioxidant activity of phenolic
compounds like BHA.

Materials:

2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol

Test compound (2-(tert-Butyl)-4-methoxyphenol-d3)

Positive control (e.g., non-deuterated BHA, Ascorbic Acid)

96-well microplate

Spectrophotometer

Procedure:

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

e Prepare a series of dilutions of the test compound and the positive control in methanol.

e In a 96-well plate, add a specific volume of each dilution of the test compound or control to
the wells.

o Add the DPPH solution to each well.

 Incubate the plate in the dark at room temperature for 30 minutes.

o Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

» Calculate the percentage of radical scavenging activity using the formula: % Inhibition =
[(Abs_control - Abs_sample) / Abs_control] * 100

Experimental Workflow:
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DPPH Assay Workflow
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Workflow for the DPPH radical scavenging assay.

Biological Activity and Signaling Pathways

2-(tert-Butyl)-4-methoxyphenol is a well-known antioxidant, but recent studies have revealed its
involvement in other cellular signaling pathways.

Antioxidant Mechanism
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The primary antioxidant activity of BHA is attributed to its ability to act as a free radical
scavenger. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby
neutralizing it and terminating the radical chain reaction. The resulting phenoxy radical is
stabilized by resonance, making it less reactive.

Antioxidant Mechanism

BHA (ArOH) Free Radical (R)
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Neutralized Molecule (RH)
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Free radical scavenging mechanism of BHA.

Inhibition of RIPK1 Kinase

Recent research has shown that BHA can act as a direct inhibitor of Receptor-Interacting
Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death.[4][5][6] This inhibition
is independent of its antioxidant activity and can protect cells from TNF-induced necroptosis
and RIPK1 kinase-dependent apoptosis.[4][6]
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BHA as a direct inhibitor of RIPK1 kinase activity.

Modulation of the NF-kB Signaling Pathway

BHA has been shown to influence the NF-kB signaling pathway, which is a central regulator of
inflammation.[7] By modulating this pathway, BHA can suppress the expression of pro-
inflammatory cytokines.
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Modulation of the NF-kB pathway by BHA.

Potential Effects of Deuterium Labeling

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where
the rate of a chemical reaction is altered. For phenolic antioxidants, the rate-limiting step in
radical scavenging is often the cleavage of the O-H bond. Replacing this hydrogen with
deuterium could potentially slow down this reaction. However, in 2-(tert-Butyl)-4-
methoxyphenol-d3, the deuterium atoms are on the methoxy group, not the phenolic hydroxyl
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group. Therefore, a significant primary KIE on the direct hydrogen atom transfer from the
hydroxyl group is not expected.

However, deuteration at the methoxy position could influence the compound's metabolic
stability. Cytochrome P450 enzymes, which are involved in drug metabolism, often catalyze the
oxidation of C-H bonds. The C-D bond is stronger than the C-H bond, making it more resistant
to enzymatic cleavage. This could lead to a longer biological half-life of the deuterated
compound compared to its non-deuterated counterpart.

Logical Relationship Diagram:

Effects of Deuteration
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Potential consequences of deuteration on the methoxy group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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